molecular formula C13H25N5O5 B6303727 H-Pro-Arg-OH acetate CAS No. 60397-20-8

H-Pro-Arg-OH acetate

Cat. No. B6303727
CAS RN: 60397-20-8
M. Wt: 331.37 g/mol
InChI Key: JFRQOMHJFZRWBB-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Pro-Arg-OH acetate is a peptide composed of the amino acids proline, arginine, and hydroxyproline. It is a popular choice for use in scientific research due to its ability to mimic the structure of proteins and its ability to form stable complexes with other molecules. It is also used in the synthesis of peptides and proteins, as it can be used to form peptide bonds. This compound is also known as hydroxyprolyl-arginine acetate and is abbreviated as HPRA.

Scientific Research Applications

H-Pro-Arg-OH acetate is used in a variety of scientific research applications. It has been used in the synthesis of peptides and proteins, and it has also been used to study protein-protein interactions and protein-ligand interactions. It has also been used to study the structure and function of enzymes and to study the structure and function of cell membranes. This compound has also been used to study the structure and function of cell receptors and to study the structure and function of proteins involved in signal transduction.

Mechanism of Action

The mechanism of action of H-Pro-Arg-OH acetate is not fully understood. It is believed that its peptide structure allows it to interact with other molecules, such as proteins, in a specific manner. It is also believed that it may have an effect on the activity of enzymes or other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. It has been shown to have an effect on the activity of enzymes and proteins, and it has also been shown to have an effect on the structure of proteins. It has also been shown to have an effect on the structure and function of cell membranes and cell receptors.

Advantages and Limitations for Lab Experiments

The advantages of using H-Pro-Arg-OH acetate in laboratory experiments include its ability to mimic the structure of proteins, its ability to form stable complexes with other molecules, and its ability to be used in the synthesis of peptides and proteins. The limitations of using this compound in laboratory experiments include its potential toxicity, its potential to interact with other molecules in unpredictable ways, and its potential to interfere with the activity of enzymes.

Future Directions

For the use of H-Pro-Arg-OH acetate include further research into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. It could also be used in the development of new drugs, as its peptide structure may allow it to interact with proteins in a specific manner. Additionally, its ability to form stable complexes with other molecules could be explored further, as this could be useful in drug delivery systems. Finally, it could be used to study the structure and function of proteins involved in signal transduction, as this could lead to a better understanding of how cells communicate with each other.

Synthesis Methods

H-Pro-Arg-OH acetate is synthesized using a variety of methods, including solid-phase peptide synthesis, liquid-phase peptide synthesis, and enzymatic peptide synthesis. Solid-phase peptide synthesis involves the use of a solid support, such as a resin, to which the desired peptide is attached. The peptide is then cleaved from the solid support and purified. Liquid-phase peptide synthesis uses a solvent in which the peptide is dissolved, and the peptide is then purified by precipitation or chromatography. Enzymatic peptide synthesis uses enzymes to catalyze the formation of a peptide bond between two amino acids.

properties

IUPAC Name

acetic acid;(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O3.C2H4O2/c12-11(13)15-6-2-4-8(10(18)19)16-9(17)7-3-1-5-14-7;1-2(3)4/h7-8,14H,1-6H2,(H,16,17)(H,18,19)(H4,12,13,15);1H3,(H,3,4)/t7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRQOMHJFZRWBB-WSZWBAFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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